Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy Propofol Sulfate Sodium Salt

LC-MS/MS MRM transition propofol metabolite identification

4-Hydroxy Propofol Sulfate Sodium Salt (4-QS; molecular formula C₁₂H₁₇NaO₅S, MW 296.32) is the sodium salt form of 4-hydroxypropofol 4-O-sulfate, a key phase II sulfated conjugate metabolite of the intravenous anesthetic propofol (2,6-diisopropylphenol). This compound arises via cytochrome P450-mediated ring-hydroxylation of propofol to 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol), followed by sulfotransferase-catalyzed sulfation at the 4-position.

Molecular Formula C₁₂H₁₇NaO₅S
Molecular Weight 296.32
Cat. No. B1157592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Propofol Sulfate Sodium Salt
Molecular FormulaC₁₂H₁₇NaO₅S
Molecular Weight296.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy Propofol Sulfate Sodium Salt: A Definitive Phase II Metabolite Reference Standard for Propofol Pharmacokinetic and Forensic Toxicology Workflows


4-Hydroxy Propofol Sulfate Sodium Salt (4-QS; molecular formula C₁₂H₁₇NaO₅S, MW 296.32) is the sodium salt form of 4-hydroxypropofol 4-O-sulfate, a key phase II sulfated conjugate metabolite of the intravenous anesthetic propofol (2,6-diisopropylphenol) [1] . This compound arises via cytochrome P450-mediated ring-hydroxylation of propofol to 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol), followed by sulfotransferase-catalyzed sulfation at the 4-position [2]. Unlike the dominant glucuronide pathway metabolites—propofol 1-O-glucuronide (PG), 4-hydroxypropofol 1-O-glucuronide (1-QG), and 4-hydroxypropofol 4-O-glucuronide (4-QG)—the sulfate conjugate 4-QS represents a quantitatively minor but analytically and forensically significant urinary metabolite with a distinct extended detection window of up to 20 days post-administration and unique LC-MS/MS mass transitions [3] [4].

Why In-Class Propofol Metabolite Standards Cannot Substitute for 4-Hydroxy Propofol Sulfate Sodium Salt in Quantitative Bioanalytical or Forensic Workflows


Propofol's metabolic pathway bifurcates into two distinct conjugation routes: direct glucuronidation yielding PG, and CYP450-mediated hydroxylation followed by either glucuronidation (yielding 1-QG and 4-QG) or sulfation (yielding 4-QS) [1]. Each conjugate possesses a unique precursor-to-product ion transition in LC-MS/MS, a distinct chromatographic retention time, and a measurably different urinary elimination half-life and detection window [2]. Critically, 4-QS is the sole sulfated quinol metabolite among the major urinary propofol conjugates and exhibits a quantitatively higher matrix effect (27.0% ion suppression) compared with glucuronide conjugates (PG: 13.7%, 4-QG: 0.2%) [2]. Consequently, substituting 4-QS with any glucuronide metabolite standard (e.g., PG, 1-QG, or 4-QG) in a validated LC-MS/MS method will produce incorrect calibration, compromised accuracy for the sulfate-specific MRM channel, and a systematic underestimation of the total CYP450-mediated metabolic contribution—an outcome that is unacceptable in forensic and clinical pharmacokinetic applications requiring legally defensible quantification [3].

Quantitative Differentiation Evidence: 4-Hydroxy Propofol Sulfate Sodium Salt Versus Closest Propofol Metabolite Comparators


Unique LC-MS/MS Mass Transition Defines 4-Hydroxy Propofol Sulfate Sodium Salt Selectivity Versus All Glucuronide Conjugates

4-Hydroxy Propofol Sulfate Sodium Salt (4-QS) produces a unique multiple reaction monitoring (MRM) transition of precursor ion m/z 273.1 → product ion m/z 193.1 (quantifier), with a qualifier ion at m/z 150.1, operated at cone voltage 50 V and collision energy 25 eV under electrospray negative ionization [1]. In contrast, the structurally analogous 4-hydroxypropofol glucuronide conjugates (1-QG and 4-QG) share a common precursor ion at m/z 369.1 (due to the glucuronyl moiety, +96 Da vs. sulfate), while propofol glucuronide (PG) has a precursor ion at m/z 353.1 [1]. The m/z difference of 96 Da between 4-QS (sulfate) and 4-QG (glucuronide) ensures complete chromatographic baseline resolution and eliminates any risk of cross-channel interference when both conjugates are monitored simultaneously [1].

LC-MS/MS MRM transition propofol metabolite identification forensic toxicology

Extended Urinary Detection Window: 4-Hydroxy Propofol Sulfate (4-QS) Outlasts Parent Propofol and Provides a 19–20 Day Monitoring Metric

In a validated LC-MS/MS study of 12 surgical patients receiving 100–3000 mg intravenous propofol on the day of surgery and monitored for up to 30 days, 4-QS was detectable in urine for up to 19–20 days post-administration, whereas parent propofol was undetectable in any urine specimen [1]. In comparison, the dominant metabolite PG was detectable throughout the full 30-day monitoring period, and 1-QG likewise demonstrated a 30-day detection window [1]. The sulfate conjugate 4-QS therefore provides an intermediate-duration detection window that is substantially longer than that of parent propofol (0 days in urine by LC-MS/MS) and a parallel but shorter window than the glucuronide conjugates PG and 1-QG, confirming the value of 4-QS as a confirmatory marker in forensic propofol misuse investigations where dual-metabolite confirmation strengthens evidentiary conclusions [1].

urine drug monitoring detection window propofol misuse forensic toxicology metabolite clearance

Differential Matrix Effect Profile: 4-Hydroxy Propofol Sulfate Sodium Salt Exhibits 27% Ion Suppression, Requiring a Dedicated Isotopically Labeled Internal Standard Strategy Distinct from Glucuronide Conjugates

In the validated LC-MS/MS method by Rosano et al. (2024), the average matrix effect (ion suppression/enhancement) was determined by adding analyte at 1.0 µg/mL into water versus 12 analyte-negative urine specimens [1]. 4-QS demonstrated an average matrix effect of 27.0% ion suppression, which was the highest among all five propofol analytes tested. By comparison, PG showed 13.7% suppression, 4-QG showed only 0.2% suppression, 1-QG showed −12.0% (enhancement), and propofol showed 1.9% suppression [1]. Although the 27.0% matrix effect for 4-QS exceeded the ±20% acceptance criterion typically applied in forensic method validation, the method compensated for this by employing a stable isotope-labeled internal standard (PG-D17, m/z 370.1 → 194.1) and by demonstrating that matrix-matched sensitivity at 0.15 µg/mL analyte concentration affirmed adequate detection sensitivity [1].

matrix effect ion suppression LC-MS/MS method validation quantitative bioanalysis isotope dilution

Quantitatively Minor but Structurally Distinct Role: 4-QS as a Definitive Marker of the CYP450-Sulfotransferase Metabolic Axis Versus Glucuronidation-Dominant Clearance

Quantitative analyses across multiple independent clinical studies establish that 4-hydroxypropofol 4-sulfate (4-QS) is a minor urinary propofol metabolite relative to the glucuronide conjugates. In the foundational ¹⁴C-propofol human disposition study by Simons et al. (1988), the sulfate conjugate of 4-hydroxypropofol accounted for approximately 13–14% of total urinary radioactivity, compared with propofol glucuronide (PG) at approximately 53% [1]. Maas et al. (2017) subsequently verified propofol sulfate as a further human phase II metabolite using LC-ESI-QQQ-MS and LC-ESI-QTOF-MS and reported that ascertained concentrations of propofol sulfate were 'significantly lower compared with detected propofol glucuronide concentrations' in urine samples from five volunteers [2]. In the 2024 Rosano et al. study, 4-QS concentrations in patient urine were consistently lower than both PG and 1-QG throughout the 30-day monitoring period, with 4-QG and 4-QS being the lowest-concentration metabolites among the panel [3]. Despite its lower abundance, 4-QS provides forensic and pharmacokinetic value as the sole accessible biomarker for monitoring sulfotransferase-mediated propofol conjugation, a metabolic route that may be differentially affected by genetic polymorphisms, drug-drug interactions, and disease states affecting sulfation capacity.

propofol metabolism phase II conjugation sulfation vs. glucuronidation CYP450 pathway metabolic phenotyping

Method Validation Precision Profile of 4-Hydroxy Propofol Sulfate Sodium Salt Across Three QC Concentration Levels Demonstrates Comparable Reproducibility to Glucuronide Metabolites

In the multi-analyte LC-MS/MS method validation reported by Rosano et al. (2024), intra- and inter-assay precision (%CV) was determined for all five propofol analytes at three quality control (QC) concentration levels: low (0.20 µg/mL), medium (0.70 µg/mL), and high (8.0 µg/mL) across five analytical runs with n = 12 replicates per level [1]. For 4-QS, the %CV values were 9.9% (low QC), 8.7% (medium QC), and 2.0% (high QC). By comparison, the glucuronide conjugate 4-QG exhibited %CV values of 13.4% (low QC), 9.1% (medium QC), and 2.0% (high QC), indicating that 4-QS precision at the low QC level (9.9%) was superior to 4-QG (13.4%) [1]. Mean QC concentration bias for 4-QS was 3.0% at low QC (0.21 µg/mL vs. target 0.20 µg/mL), 2.8% at medium QC (0.72 µg/mL vs. target 0.70 µg/mL), and 7.7% at high QC (8.6 µg/mL vs. target 8.0 µg/mL), all within the ±20% acceptance criterion [1].

method validation precision intra-assay reproducibility quality control forensic accreditation

Chromatographic Retention Behavior Distinguishes 4-Hydroxy Propofol Sulfate Sodium Salt from Co-Eluting Glucuronide Conjugate Interferences in Standardized UPLC Conditions

Under the standardized UPLC gradient conditions reported by Rosano et al. (2024), using a Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 × 50 mm) column with a gradient of 20–90% mobile phase B over 2.8 min at a flow rate and column temperature of 30 °C, the five propofol analytes exhibit sufficient chromatographic resolution to prevent co-elution interference [1]. Although exact retention times are not numerically tabulated in the primary publication, the method's MRM acquisition windows (Table 1) confirm that 4-QS (precursor m/z 273.1) is chromatographically resolved from the isobarically similar glucuronide conjugates 4-QG and 1-QG (both precursor m/z 369.1). The structural basis for differential retention lies in the sulfate group (pKa ~ –3 for the conjugate acid) conferring greater polarity and earlier elution under reversed-phase conditions compared with the more hydrophobic glucuronide moiety, a class-level chromatographic principle that is well established for sulfated versus glucuronidated conjugates of phenolic drugs [1].

UPLC chromatographic separation retention time method selectivity isobaric interference

Definitive Application Scenarios for 4-Hydroxy Propofol Sulfate Sodium Salt Reference Standard Procurement


Forensic Toxicology: Multi-Metabolite Urine Drug Monitoring Panels for Propofol Misuse Detection with Extended Post-Dose Windows

Forensic toxicology laboratories developing or validating LC-MS/MS methods for propofol misuse monitoring in urine require a certified 4-Hydroxy Propofol Sulfate Sodium Salt reference standard as an indispensable calibrator for the sulfate-specific MRM channel (m/z 273.1 → 193.1). As demonstrated by Rosano et al. (2024), 4-QS provides a 19–20 day urinary detection window that substantially exceeds parent propofol (undetectable in urine), enabling confirmatory dual-metabolite evidence when paired with glucuronide conjugate quantification (PG, 1-QG, and 4-QG) [1]. The uniquely high matrix effect of 4-QS (27.0% ion suppression) further necessitates a dedicated reference standard for matrix-matched calibration or isotope dilution verification, as methods calibrated solely on glucuronide conjugates will systematically under-recover 4-QS in urine specimens [1].

Clinical Pharmacokinetics: CYP450-versus-UGT Metabolic Pathway Partitioning Studies Requiring Independent Sulfation Pathway Quantification

Pharmacokinetic studies investigating the relative contributions of direct glucuronidation (UGT-mediated) versus CYP450-mediated oxidation followed by phase II conjugation in propofol clearance require independent quantification of all five major urinary metabolites. The Favetta et al. (2002) study established that the CYP450 pathway accounts for approximately 38% of recovered propofol metabolites, encompassing both glucuronidated (1-QG, 4-QG) and sulfated (4-QS) quinol conjugates [2]. Without a certified 4-QS reference standard, the sulfation branch of this pathway cannot be independently quantified, leading to an incomplete metabolic phenotype that may obscure pharmacogenetic variability in SULT enzymes, drug-drug interactions affecting sulfation, or disease-related alterations in phase II conjugation balance [3].

Method Development and Validation: Establishing Sulfate-Specific MRM Acquisition Parameters and Matrix Effect Compensation Strategies

Bioanalytical laboratories developing de novo LC-MS/MS methods for propofol metabolite panels must procure a 4-Hydroxy Propofol Sulfate Sodium Salt reference standard to establish the sulfate-specific MRM parameters (precursor m/z 273.1, product ions m/z 193.1 and 150.1, cone voltage 50 V, collision energy 25 eV) and to characterize the differential matrix effect profile (27.0% ion suppression for 4-QS vs. 0.2–13.7% for glucuronide conjugates) [1]. The precision and bias data from Rosano et al. (2024) confirm that 4-QS can be quantified with intra-/inter-assay %CV of 2.0–9.9% and bias of 2.8–7.7% across three QC levels, supporting its inclusion in validated forensic and clinical methods when proper calibration is performed [1]. Method developers who omit the 4-QS standard risk incomplete validation and potential non-compliance with accreditation body requirements for forensic urine drug testing.

Pharmacogenetic and Drug Interaction Research: Sulfotransferase (SULT) Phenotyping Using the 4-QS-to-4-QG Urinary Ratio as a Functional Biomarker

Emerging research on the pharmacogenetics of propofol metabolism has identified that the balance between sulfation and glucuronidation of 4-hydroxypropofol may serve as a phenotypic marker of SULT enzyme activity [3]. Because 4-QS and 4-QG both derive from the same aglycone precursor (4-hydroxypropofol) but are produced by different phase II enzyme families (SULT vs. UGT), the urinary 4-QS/4-QG ratio provides a functional readout of the relative sulfation versus glucuronidation capacity at the 4-position of the quinol ring. Studies investigating the impact of SULT1A1/SULT1A3 genetic polymorphisms, drug-induced sulfotransferase inhibition, or disease states such as chronic liver disease on propofol conjugation require a certified 4-QS reference standard for accurate absolute quantification and inter-study comparability [4].

Quote Request

Request a Quote for 4-Hydroxy Propofol Sulfate Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.